Hydroxy-PEG8-acid sodium salt molecular weight and structure
Hydroxy-PEG8-acid sodium salt molecular weight and structure
Molecular Architecture, Functional Mechanics, and Bioconjugation Protocols
Executive Summary
Hydroxy-PEG8-acid sodium salt is a high-precision heterobifunctional linker used critically in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and nanoparticle surface engineering.[1] Distinguished by its specific chain length (8 ethylene oxide units), it occupies the "Goldilocks zone" of linker design—sufficiently long to prevent steric hindrance between conjugated motifs, yet short enough to maintain favorable pharmacokinetic profiles without inducing micellar aggregation.[1] This guide provides a rigorous technical analysis of its physicochemical properties, handling protocols, and application in covalent conjugation.[1]
Part 1: Chemical Identity & Structural Analysis
The precise characterization of Hydroxy-PEG8-acid sodium salt is critical for stoichiometric calculations in conjugation reactions. Confusion often arises regarding the "PEG8" designation; in high-purity reagents, this denotes exactly eight repeating ethylene oxide (EO) units, not the total atom count.[1]
Physicochemical Specifications
| Parameter | Specification | Notes |
| Compound Name | Hydroxy-PEG8-acid sodium salt | Also known as Hydroxy-PEG8-propionic acid sodium salt |
| CAS Number | 937188-60-8 (Free Acid ref) | Commercial salts often reference the free acid CAS.[1][2] |
| Molecular Formula | Salt form (Na+ replaces terminal H+) | |
| Molecular Weight | 464.48 Da | Free Acid MW is ~442.50 Da |
| Exact Mass | 464.22 Da | Useful for High-Res MS identification |
| Structure | Heterobifunctional: Hydroxyl + Carboxylate | |
| Solubility | >50 mg/mL in Water, DMSO, DMF | Highly hydrophilic due to ether oxygens |
| Appearance | White/Off-white solid or viscous oil | Hygroscopic (absorbs moisture rapidly) |
Structural Logic
The molecule consists of three distinct functional domains:
-
The Hydroxyl Head (
): A chemically versatile handle that can remain inert to improve solubility or be activated (e.g., via tosylation) for dual-conjugation strategies.[1] -
The PEG8 Spacer (
): Provides approximately 30-35 Å of spacing.[1] This length is critical in PROTAC design to span the gap between an E3 ligase and a Target Protein without forcing an energetically unfavorable conformation. -
The Propionic Acid Tail (
): The primary conjugation site.[1] The sodium salt form renders this group immediately soluble in aqueous buffers, unlike the free acid which may require organic co-solvents.
Part 2: Functional Mechanics (The "Why")
Solubility Enhancement & The "Stealth" Effect
The ether oxygen atoms in the PEG backbone possess lone pairs that accept hydrogen bonds from water molecules. This creates a hydration shell around the molecule (and its payload), significantly increasing the hydrodynamic radius.
-
Mechanism: This hydration shell acts as a shield, reducing immunogenicity (stealth effect) and preventing hydrophobic drugs from aggregating.
-
Why Sodium Salt? The ionic bond of the sodium carboxylate (
) dissociates instantly in water ( is high), driving rapid dissolution compared to the protonated acid form which relies solely on the PEG chain for solvation.[1]
Thermodynamic Stability in Linker Design
In PROTAC development, linker length determines the "cooperativity" of the ternary complex (Target-Linker-Ligase).[1]
-
Too Short (< PEG4): Steric clash prevents the E3 ligase from ubiquitinating the target.
-
Too Long (> PEG12): The linker collapses on itself (entropic penalty), reducing the effective concentration of the ligands.
-
PEG8 Optimization: Empirical data suggests PEG8 often provides the optimal thermodynamic balance for mid-sized protein targets.
Part 3: Experimental Workflows
Protocol A: Handling & Solubilization (Self-Validating)
Context: The sodium salt is hygroscopic.[1] Improper handling leads to hydrolysis of activated esters later in the workflow.[1]
-
Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation.
-
Solvent Choice:
-
For Aqueous Conjugation: Use 0.1 M MES buffer, pH 4.7-6.0 .[1] (Avoid phosphate buffers if activating with EDC, as phosphate can compete).
-
For Organic Conjugation: Use Anhydrous DMSO or DMF .
-
-
Validation: The solution must be clear and colorless. Any turbidity suggests contamination or salt precipitation (if using high molarity buffers).
Protocol B: Activation via EDC/NHS (Carboxyl-to-Amine Conjugation)
Objective: Convert the inert carboxylate group into a reactive NHS-ester for coupling with a primary amine on a protein or ligand.[1]
Reagents:
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1]
-
NHS (N-Hydroxysuccinimide) or Sulfo-NHS (for water solubility)[1]
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: PBS, pH 7.4 (Amine-free)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve the Hydroxy-PEG8-acid sodium salt in Activation Buffer to a final concentration of 10 mM.
-
Activation:
-
Add EDC (10-fold molar excess relative to PEG).
-
Add NHS (10-fold molar excess).
-
Causality: The excess ensures rapid conversion of the unstable O-acylisourea intermediate to the semi-stable NHS-ester before hydrolysis occurs.[1]
-
-
Incubation: React for 15 minutes at room temperature.
-
Quenching (Optional but Recommended): If not purifying, add 2-mercaptoethanol to quench excess EDC (prevents protein crosslinking).[1]
-
Conjugation: Add the target amine-containing molecule (Ligand/Protein) in Coupling Buffer.[1] Adjust pH to 7.2–7.5.
-
Critical Note: Do not exceed pH 8.0, as NHS-ester hydrolysis competes with acylation.[1]
-
-
Purification: Remove excess PEG and byproducts via Size Exclusion Chromatography (SEC) or Dialysis.
Part 4: Visualization & Logic Mapping
Diagram 1: Molecular Structure & Activation Pathway
Visualizing the transformation from the stable salt form to the reactive intermediate.[1]
Caption: Reaction trajectory from storage salt to stable amide conjugate via EDC/NHS activation.
Diagram 2: PROTAC Synthesis Workflow
Logic flow for utilizing Hydroxy-PEG8-acid in bifunctional ligand synthesis.
Caption: Stepwise synthesis strategy for assembling a PROTAC using the heterobifunctional nature of the PEG8 linker.
Part 5: Quality Control & Characterization
To ensure scientific integrity, the following analytical methods are standard for validating the integrity of Hydroxy-PEG8-acid sodium salt before use:
-
NMR Spectroscopy (
and ):-
Look for the characteristic large peak at 3.6 ppm (PEG backbone protons).
-
Confirm the triplet at ~2.5 ppm (
adjacent to Carbonyl). -
Absence of peaks in the 5-7 ppm region ensures no aromatic contamination (unless protecting groups are present).[1]
-
-
Mass Spectrometry (LC-MS):
-
Expect a predominant peak at 465 m/z [M+H]+ (for the salt form in positive mode, depending on ionization) or 441 m/z [M-H]- (negative mode for the free acid).[1]
-
Note: Sodium adducts are common; look for +22 Da shifts.
-
References
-
AxisPharm. PEG Linkers for PROTAC Development. Retrieved from [Link][1]
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for EDC/NHS protocols).
